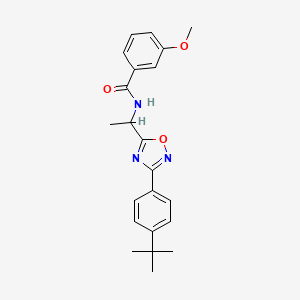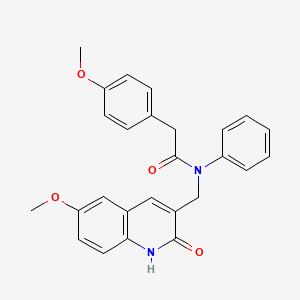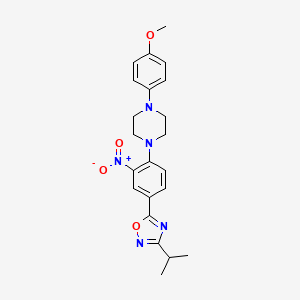
2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide, commonly known as FOY 251, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FOY 251 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
作用机制
FOY 251 exerts its effects through the inhibition of proteasome activity. The proteasome is a cellular complex responsible for the degradation of proteins, and its inhibition can lead to the accumulation of misfolded or damaged proteins, ultimately leading to cell death. FOY 251 has been found to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of pro-apoptotic proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
FOY 251 has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, FOY 251 has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. FOY 251 has also been found to have anti-viral effects and may be useful in the treatment of viral infections such as HIV and hepatitis C.
实验室实验的优点和局限性
One of the main advantages of FOY 251 is its selectivity for the chymotrypsin-like activity of the proteasome, which allows for targeted inhibition of this pathway. Additionally, FOY 251 has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, FOY 251 does have some limitations. For example, its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and toxicity in humans.
未来方向
There are several future directions for research on FOY 251. One potential direction is the development of FOY 251-based therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of FOY 251 and its potential side effects. Finally, FOY 251 may have applications in the treatment of other diseases such as inflammatory and viral diseases, and further research is needed to explore these potential applications.
Conclusion:
FOY 251 is a promising chemical compound with potential applications in various research studies. Its selectivity for the chymotrypsin-like activity of the proteasome and low toxicity make it a promising candidate for further research. Future research on FOY 251 may lead to the development of new therapies for cancer, neurodegenerative diseases, and other diseases.
合成方法
FOY 251 can be synthesized through a multi-step reaction process. The first step involves the preparation of 2-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with thionyl chloride to form 2-(2-fluorophenyl)-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate compound is then reacted with N-(4-methoxyphenyl)benzamide in the presence of a base to yield FOY 251.
科学研究应用
FOY 251 has been found to have potential applications in various research studies. One of the most promising applications is in the field of cancer research. FOY 251 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, FOY 251 has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c1-28-15-12-10-14(11-13-15)24-21(27)16-6-2-3-7-17(16)22-25-20(26-29-22)18-8-4-5-9-19(18)23/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPBZGMQEAGSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-phenyl ((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)sulfite](/img/structure/B7712371.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)





![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B7712421.png)


